molecular formula C20H27ClN2 B1677140 Mimbane hydrochloride CAS No. 5560-73-6

Mimbane hydrochloride

Cat. No.: B1677140
CAS No.: 5560-73-6
M. Wt: 330.9 g/mol
InChI Key: PGEHZROVWYXBFH-DOPHYNLBSA-N
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Chemical Reactions Analysis

Types of Reactions

Mimbane hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Mimbane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of mimbane hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to mimbane hydrochloride include:

Uniqueness

This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of research applications. Its high purity and consistency also set it apart from other similar compounds .

Properties

CAS No.

5560-73-6

Molecular Formula

C20H27ClN2

Molecular Weight

330.9 g/mol

IUPAC Name

(1S,15R,20S)-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride

InChI

InChI=1S/C20H26N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3;1H/t14-,15-,19-;/m0./s1

InChI Key

PGEHZROVWYXBFH-DOPHYNLBSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@@H]5CCCC[C@H]5CN4CC3.Cl

SMILES

CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mimbane hydrochloride;  W 2291A;  W-2291A;  W2291A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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